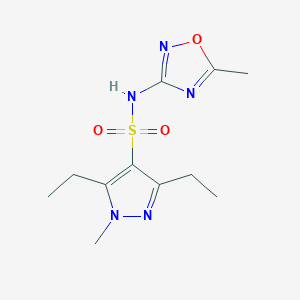
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that acts on various receptors in the central nervous system (CNS) and peripheral tissues. The A1 receptor is widely distributed in the brain, and its activation can have various effects on neuronal activity, including inhibition of neurotransmitter release and modulation of ion channels. DPCPX has been extensively studied for its ability to block the A1 receptor and its potential therapeutic applications.
Mécanisme D'action
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The A1 receptor is involved in various physiological processes, including modulation of neuronal activity, regulation of blood flow, and modulation of immune function. By blocking the A1 receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of immune function. In the CNS, this compound has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which can have various effects on neuronal activity. This compound has also been shown to modulate ion channels, including potassium channels and calcium channels. In peripheral tissues, this compound has been shown to modulate immune function by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for the A1 receptor, which allows for precise modulation of this receptor. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, including further investigation of its potential therapeutic applications in various diseases and conditions. One area of particular interest is its potential use in the treatment of ischemic stroke, where it has shown promising results in animal models. Other areas of research include the investigation of its effects on other adenosine receptors and its potential interactions with other drugs. Overall, this compound has shown great potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid can be synthesized using various methods, including chemical synthesis and enzymatic methods. One of the most common chemical synthesis methods involves the reaction of 1,3-dimethyluracil with 1,3-dibromo-5-methylbenzene, followed by reduction and esterification to obtain the final product. Enzymatic methods involve the use of enzymes such as cytochrome P450 and peroxidases to catalyze the reactions involved in the synthesis.
Applications De Recherche Scientifique
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is its use in the treatment of ischemic stroke, a condition caused by the interruption of blood flow to the brain. This compound has been shown to reduce the size of the infarcted area and improve neurological function in animal models of ischemic stroke. Other potential applications include the treatment of Parkinson's disease, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-12-14(2)20-16(13)17(22)21-10-8-19(9-11-21,18(23)24)15-6-4-3-5-7-15/h3-7,12,20H,8-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJLIUIROJKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)